"1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone" synthesis pathway
"1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone" synthesis pathway
An in-depth technical guide on the synthesis of 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone.
Abstract
This technical guide provides a comprehensive overview of the principal synthesis pathway for 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, including antivirals and anticancer agents.[1][2] This document, intended for researchers and drug development professionals, details the retrosynthetic logic, reaction mechanisms, a step-by-step experimental protocol, and key characterization data for the target compound. The primary focus is on the widely employed cyclocondensation reaction, which offers an efficient and reliable route to this class of molecules.
Part 1: Core Principles and Retrosynthetic Strategy
The synthesis of the pyrimidine core is most effectively achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[2] This approach is a cornerstone of heterocyclic chemistry due to its efficiency and the ready availability of starting materials.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 1-(4-Hydroxy-2-sulfanyl-5-pyrimidinyl)-1-ethanone, breaks the pyrimidine ring at the N1-C6 and N3-C4 bonds. This reveals two key synthons:
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N-C-N Synthon : The 2-sulfanyl group strongly points to thiourea as the ideal precursor. Thiourea provides the N1, C2 (complete with the sulfur atom), and N3 atoms of the heterocyclic ring.
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C-C-C Synthon : The remaining fragment must provide the C4, C5, and C6 atoms, along with the C4-hydroxy and C5-ethanone (acetyl) substituents. This requires a 1,3-bifunctional three-carbon precursor. An ideal candidate is an acetyl-substituted β-dicarbonyl compound, such as ethyl 2-acetyl-3-oxobutanoate . This molecule contains the required acetyl group at the central carbon (which will become C5) and two carbonyl groups at positions 1 and 3 for the cyclization reaction.
The retrosynthetic pathway is visualized below.
Caption: Retrosynthetic analysis of the target pyrimidine.
Part 2: The Principal Synthetic Pathway: Base-Catalyzed Cyclocondensation
The most direct and widely applicable method for synthesizing the title compound is the base-catalyzed cyclocondensation of thiourea with an appropriate β-dicarbonyl precursor. This reaction, a variation of the classical pyrimidine synthesis, is robust and generally provides good yields.
Reaction Mechanism and Causality
The reaction proceeds through a series of well-understood steps initiated by a base, typically a sodium alkoxide like sodium ethoxide (NaOEt) in an alcoholic solvent.
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Deprotonation (Expertise & Experience): The process begins with the deprotonation of the active methylene group of the β-dicarbonyl compound (ethyl 2-acetyl-3-oxobutanoate) by the alkoxide base. This step is crucial as it generates a highly nucleophilic enolate, which is the reactive species that initiates the condensation. The choice of an alkoxide base corresponding to the alcoholic solvent (e.g., NaOEt in ethanol) prevents transesterification side reactions.
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Nucleophilic Attack (Causality): One of the amino groups of thiourea performs a nucleophilic attack on one of the carbonyl carbons of the enolate. This is followed by a proton transfer.
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Second Nucleophilic Attack & Cyclization: The second amino group of the thiourea intermediate then attacks the remaining carbonyl carbon, leading to the formation of a cyclic intermediate.
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Dehydration (Trustworthiness): The cyclic intermediate undergoes two sequential dehydration steps (loss of water and ethanol) to form the aromatic pyrimidine ring. This aromatization is a strong thermodynamic driving force for the reaction.
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Tautomerization: The final product exists in tautomeric equilibrium. The 4-hydroxy group can exist as the 4-oxo tautomer (a pyrimidone), and the 2-sulfanyl group can exist as the 2-thione tautomer. The thione and oxo forms are generally favored in the solid state.
The overall synthetic workflow is illustrated below.
Caption: Forward synthesis workflow via cyclocondensation.
Part 3: Detailed Experimental Protocol
This protocol is a representative procedure adapted from analogous syntheses of 4-hydroxy-2-mercaptopyrimidine derivatives.[3][4]
Materials and Equipment:
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Sodium metal
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Absolute Ethanol
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Thiourea
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Ethyl 2-acetyl-3-oxobutanoate
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Concentrated Hydrochloric Acid (HCl)
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Standard glassware for filtration and washing (Büchner funnel, filter flask)
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pH paper
Procedure:
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Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add sodium metal (e.g., 2.0 mol equivalents) in small pieces to absolute ethanol (e.g., 250 mL) under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely.
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Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add thiourea (e.g., 1.05 mol equivalents) at room temperature. Stir for 15 minutes until it dissolves.
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Addition of β-Dicarbonyl: Slowly add ethyl 2-acetyl-3-oxobutanoate (e.g., 1.0 mol equivalent) to the reaction mixture.
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Cyclocondensation: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation and Purification:
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After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.
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Slowly and carefully pour the reaction mixture into a beaker containing ice and water.
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Acidify the aqueous solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. This protonates the product, causing it to precipitate out of the solution.
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Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
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Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Part 4: Characterization Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Data | Source |
| Molecular Formula | C₆H₆N₂O₂S | [5] |
| Molecular Weight | 170.19 g/mol | [5] |
| Appearance | Expected to be a crystalline solid | N/A |
| ¹H NMR | Expect signals for the methyl protons of the acetyl group, potentially a broad signal for the N-H protons, and a signal for the C6-H proton of the pyrimidine ring. | N/A |
| IR Spectroscopy | Expect characteristic peaks for C=O (ketone and amide), C=C, C=N, and N-H/O-H stretching, as well as a C=S peak. | N/A |
| Mass Spectrometry | The molecular ion peak [M]+ should be observed at m/z ≈ 170.02. | N/A |
Part 5: Safety and Handling
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Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Sodium Ethoxide: Corrosive and moisture-sensitive. Avoid inhalation and contact with skin.
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Thiourea: A suspected carcinogen. Handle with care, using gloves and a fume hood to avoid dust inhalation.
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Solvents and Acids: Ethanol is flammable. Concentrated HCl is highly corrosive. All procedures should be performed in a well-ventilated fume hood.
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